(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL can be achieved through several methods, including enantiomer separation by inclusion complexation with a chiral host compound, biological methods, and high-performance liquid chromatography (HPLC) using a column containing a chiral stationary phase . These methods ensure the production of the desired enantiomer with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale separation techniques such as preparative-scale separation of enantiomers on chiral stationary phases by gas chromatography or HPLC . These methods are efficient and scalable, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the amino group can yield an amine.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of fine chemicals and as a chiral catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The furan ring provides additional stability and reactivity, making it a versatile compound for different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL include other chiral amino alcohols and furan derivatives. These compounds share similar functional groups and reactivity patterns but differ in their specific structures and properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and chiral centers. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |
InChI-Schlüssel |
XZPWGLRBIYTALR-VDTYLAMSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC=CO1)N)O |
Kanonische SMILES |
CC(C(C1=CC=CO1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.